2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol - 898920-64-4

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol

Catalog Number: EVT-3031645
CAS Number: 898920-64-4
Molecular Formula: C25H21ClFN3O4
Molecular Weight: 481.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid

  • Compound Description: This compound is a classical antifolate designed as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). It exhibited potent inhibition of both human TS (IC50 = 46 nM) and DHFR (IC50 = 120 nM), significantly surpassing the potency of pemetrexed. []
  • Relevance: While not directly analogous in structure to 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, this compound highlights the significance of pyrimidine-containing molecules in medicinal chemistry, particularly in targeting enzymes crucial for cell growth and proliferation. Both compounds share a substituted pyrimidine ring as a core structural feature, suggesting potential for exploring variations within this class for diverse biological activities. []

3-Methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Derivatives

  • Compound Description: This series of compounds was synthesized through the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. []
  • Relevance: Similar to 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, these derivatives feature a central pyrimidine core. This shared structural motif emphasizes the versatility of pyrimidines as building blocks in the synthesis of diverse heterocyclic compounds with potential biological activity. []

4-amino-5-chloro-N[2‐(diethylamino)ethyl]‐2‐[(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C‐batanopride)

  • Compound Description: This radiolabeled compound is a derivative of metoclopramide, a medication used to treat nausea and vomiting. It was synthesized in a seven-step process, highlighting the complexity involved in producing specific radiolabeled pharmaceuticals for research and clinical applications. []
  • Relevance: This compound, while not sharing the pyrimidine core of 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, demonstrates the importance of functional groups like amines, amides, and substituted aromatic rings in drug design. Both compounds demonstrate the potential for fine-tuning biological activity by manipulating these functional groups and exploring various substitutions. []

2-(1-Aryl-4-substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile Derivatives

  • Compound Description: These derivatives were synthesized by cyanoacetylation of N1-substituted-5-amino-4-cyanopyrazoles followed by cyclization and reactions with hydrazines. The structures were confirmed using 1H and 13C NMR spectroscopy, demonstrating the use of spectroscopic techniques in characterizing complex organic molecules. []
  • Relevance: These compounds introduce a pyrazolo[3,4-d]pyrimidine scaffold, a fused heterocyclic system related to the pyrimidine core found in 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol. This structural similarity suggests exploring the biological potential of related fused heterocycles containing pyrimidines. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

  • Compound Description: This compound and its derivatives, synthesized using microwave irradiation, were screened for in vitro antibacterial, antifungal, and antitubercular activity. This research highlights the use of microwave technology in accelerating synthesis and the potential for finding new antimicrobial and antitubercular agents. []
  • Relevance: This compound, like 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, incorporates a tetrahydropyrimidine ring within a larger, complex structure. This shared feature underscores the role of substituted pyrimidines in constructing molecules with potential pharmaceutical applications. []

4-[((4-Carboxybutyl){2-[(4-Phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58-2667)

  • Compound Description: BAY 58-2667 is a soluble guanylyl cyclase (sGC) activator that mimics heme, binding to sGC when its native heme is oxidized or lost. It also protects sGC from degradation. []
  • Relevance: This research explores the interaction of BAY 58-2667 with sGC, providing insights into the mechanism of sGC activation and its role in NO signaling. While structurally dissimilar to 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, it highlights the importance of understanding molecular targets and mechanisms of action in drug discovery. []

5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR 1766)

  • Compound Description: HMR 1766 is a heme-independent sGC activator. Its study, along with BAY 58-2667 and Zn-protoporphyrin IX, aimed to understand if the protection of sGC from degradation was unique to BAY 58-2667 or a general characteristic of haem-site ligands. []
  • Relevance: Like BAY 58-2667, HMR 1766 provides insights into sGC activation and regulation, even though its structure differs significantly from 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol. These studies on sGC activators, while exploring different chemical scaffolds, contribute to a broader understanding of drug-target interactions and potential therapeutic strategies. []

5-cyclopropyl-2-[1-(2‐fluoro‐benzyl)‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl]‐pyrimidin‐4‐ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a haem-dependent sGC stimulator. [] It is also used to stimulate soluble guanylate cyclase (sGC) in a cell line used for characterization of PDE9 inhibitors. []
  • Relevance: BAY 41-2272, like 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, contains a pyrimidine ring. It also highlights the importance of pyrimidine-containing compounds in targeting specific biological pathways and serves as a tool in pharmacological studies. [, ]

N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives

  • Compound Description: A series of these compounds were synthesized and evaluated for their in vitro anti-HIV-1 activity. One derivative, N-[3-amino-3,4-dihydro-6-(tert-butyl)-4-oxothieno[2,3-e]pyrimidin-2-yl]-4-chloro-2-metcapto-5-methylbenzenesulfonamide, showed promising anti-HIV-1 activity with an EC50 of 15 μM and minimal cytotoxicity (IC50 = 106 μM). []
  • Relevance: These derivatives emphasize the therapeutic potential of compounds containing a pyrimidine ring, a structural feature shared with 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol. This study highlights the potential of exploring diversely substituted pyrimidine derivatives for antiviral drug development. []

Ticagrelor

  • Compound Description: Ticagrelor is an anticoagulant medication. It was synthesized in a highly efficient method involving several steps including a C-N cross-coupling reaction and a nucleophilic substitution. []
  • Relevance: Ticagrelor contains a pyrimidine core, similar to 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol. The development of ticagrelor demonstrates the successful application of substituted pyrimidine derivatives in clinically relevant medications. []

(2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

  • Compound Description: This compound is a selective A3 adenosine receptor agonist developed by Muscagen Ltd. for the potential treatment of cardiac ischemia. []
  • Relevance: Although structurally different from 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, this compound highlights the significance of exploring heterocyclic compounds beyond pyrimidines for targeting specific receptors and pathways. Both compounds underscore the importance of targeted drug design for specific therapeutic applications. []

7-Amino 2-Arylidene-5-(5-Chloro-3-methyl-1-N-phenyl-pyrazol-4-yl)-6-carbethoxy-5H-thiazolo[2,3-b]pyrimidin-3-ones

  • Compound Description: This series of compounds was synthesized using a multicomponent reaction and exhibited moderate to excellent antibacterial and antifungal activity. This study illustrates the efficiency of multicomponent reactions in generating diverse libraries of compounds with potential biological applications. []
  • Relevance: Although structurally different from 2-(2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol, these compounds highlight the relevance of exploring heterocyclic compounds beyond pyrimidines for antimicrobial drug discovery. []

Properties

CAS Number

898920-64-4

Product Name

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chloro-6-fluorobenzyl)oxy)phenol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

Molecular Formula

C25H21ClFN3O4

Molecular Weight

481.91

InChI

InChI=1S/C25H21ClFN3O4/c1-32-22-9-6-14(10-23(22)33-2)17-12-29-25(28)30-24(17)16-8-7-15(11-21(16)31)34-13-18-19(26)4-3-5-20(18)27/h3-12,31H,13H2,1-2H3,(H2,28,29,30)

InChI Key

BWMAEEHHLMRGKU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.